An In-depth Technical Guide to the Solubility of 1H-1,2,3-Benzotriazol-4-amine in Organic Solvents
An In-depth Technical Guide to the Solubility of 1H-1,2,3-Benzotriazol-4-amine in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility of 1H-1,2,3-benzotriazol-4-amine, a crucial heterocyclic amine in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the compound's solubility characteristics in various organic solvents. The guide covers theoretical principles governing its solubility, qualitative and semi-quantitative solubility data, a detailed experimental protocol for solubility determination, and essential safety and handling information.
Introduction to 1H-1,2,3-Benzotriazol-4-amine
1H-1,2,3-benzotriazol-4-amine is an aromatic heterocyclic compound featuring a benzotriazole core with an amine group substituted on the benzene ring.[1][2] This unique structural arrangement imparts a range of useful chemical properties, making it a valuable building block in the synthesis of pharmaceuticals, corrosion inhibitors, and UV stabilizers.[1] The presence of both the triazole ring system and the amino group makes its solubility behavior complex and highly dependent on the nature of the solvent. Understanding its solubility is paramount for its effective use in various applications, from reaction chemistry to formulation development.
Chemical Structure:
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IUPAC Name: 1H-1,2,3-benzotriazol-4-amine
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CAS Number: 18076-61-4[1]
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Molecular Formula: C₆H₆N₄[1]
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Molecular Weight: 134.14 g/mol [1]
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Appearance: Typically a white to light yellow solid.[1]
Principles Governing Solubility
The solubility of 1H-1,2,3-benzotriazol-4-amine is governed by the interplay of several key factors related to its molecular structure and the properties of the solvent. The principle of "like dissolves like" is a fundamental concept to consider.
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Polarity: The molecule possesses both polar and non-polar regions. The benzotriazole ring system contributes to its aromatic and somewhat non-polar character, while the amine group (-NH₂) and the nitrogen atoms in the triazole ring introduce significant polarity and the capacity for hydrogen bonding.
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Hydrogen Bonding: The amine group and the N-H of the triazole ring can act as hydrogen bond donors, while the nitrogen atoms of the triazole ring can act as hydrogen bond acceptors. Solvents that can participate in hydrogen bonding (e.g., alcohols) are expected to be effective at solvating this molecule.
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Acid-Base Properties: The amine group imparts basic properties to the molecule, allowing it to be protonated in acidic solutions to form a more polar, and thus more water-soluble, salt.
Solubility Profile of 1H-1,2,3-Benzotriazol-4-amine
For a practical estimation, we can consider the solubility of a structurally similar isomer, 1-aminobenzotriazole. While the position of the amine group differs, the overall physicochemical properties are expected to be comparable.
Table 1: Qualitative and Estimated Quantitative Solubility of Benzotriazole Amines
| Solvent Class | Solvent | Polarity Index | Expected Solubility of 1H-1,2,3-benzotriazol-4-amine | Quantitative Data for 1-Aminobenzotriazole |
| Protic Polar | Water | 10.2 | Soluble | ~2 mg/mL in PBS (pH 7.2)[3] |
| Methanol | 5.1 | Soluble | Soluble | |
| Ethanol | 4.3 | Soluble | ~30 mg/mL[3] | |
| Isopropanol | 3.9 | Moderately Soluble | Likely Soluble | |
| Aprotic Polar | Dimethyl Sulfoxide (DMSO) | 7.2 | Soluble | ~30 mg/mL[3] |
| Dimethylformamide (DMF) | 6.4 | Soluble | ~30 mg/mL[3] | |
| Acetonitrile | 5.8 | Moderately Soluble | Likely Soluble | |
| Acetone | 5.1 | Moderately Soluble | Likely Soluble | |
| Non-Polar | Toluene | 2.4 | Sparingly Soluble to Insoluble | Likely Sparingly Soluble |
| Hexane | 0.1 | Insoluble | Likely Insoluble | |
| Chloroform | 4.1 | Sparingly Soluble | Likely Sparingly Soluble |
Expert Insights: The presence of the amine group at the 4-position on the benzene ring is expected to enhance its polarity compared to the parent benzotriazole. This would likely lead to better solubility in polar protic and aprotic solvents. The solubility in acidic aqueous solutions is expected to be significantly higher due to the formation of the corresponding ammonium salt.
Experimental Protocol for Solubility Determination
The following is a standardized, step-by-step methodology for determining the solubility of 1H-1,2,3-benzotriazol-4-amine in an organic solvent of interest. This protocol is designed to be self-validating and provides a reliable method for generating reproducible solubility data.
Materials and Equipment
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1H-1,2,3-benzotriazol-4-amine (analytical grade)
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Selected organic solvents (HPLC grade)
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Analytical balance (± 0.1 mg)
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Vortex mixer
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Thermostatically controlled shaker or water bath
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Centrifuge
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HPLC with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
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Volumetric flasks and pipettes
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Syringe filters (0.22 µm)
Experimental Workflow
Caption: Experimental workflow for determining the solubility of 1H-1,2,3-benzotriazol-4-amine.
Step-by-Step Procedure
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Preparation of Saturated Solution:
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Add an excess amount of 1H-1,2,3-benzotriazol-4-amine to a vial.
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Accurately add a known volume of the desired organic solvent.
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Seal the vial and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
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Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).
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Sample Preparation for Analysis:
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Allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
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Carefully withdraw a sample of the supernatant using a syringe fitted with a 0.22 µm filter to remove any undissolved solid.
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Accurately dilute the filtered saturated solution with the same solvent to a concentration within the linear range of the analytical method.
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Quantitative Analysis:
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Prepare a series of calibration standards of 1H-1,2,3-benzotriazol-4-amine in the chosen solvent.
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Analyze the calibration standards and the diluted sample by a validated analytical method, such as HPLC-UV.
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Construct a calibration curve by plotting the analytical response versus the concentration of the standards.
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Determine the concentration of the diluted sample from the calibration curve.
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Calculation of Solubility:
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Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
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Express the solubility in appropriate units, such as mg/mL or mol/L.
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Factors Influencing Solubility: A Deeper Dive
Effect of Temperature
The dissolution of a solid in a liquid is generally an endothermic process. Therefore, the solubility of 1H-1,2,3-benzotriazol-4-amine is expected to increase with an increase in temperature.[4] This is an important consideration for processes such as recrystallization for purification.
Impact of pH
The basic amine group of 1H-1,2,3-benzotriazol-4-amine can be protonated in acidic conditions. This conversion to a salt form dramatically increases the polarity of the molecule, thereby significantly increasing its solubility in polar solvents, particularly water. Conversely, in basic solutions, the amine group remains in its neutral, less polar form, which may decrease its solubility in water.[4]
Caption: Influence of pH on the solubility of 1H-1,2,3-benzotriazol-4-amine.
Safety and Handling
As a responsible scientist, it is imperative to handle 1H-1,2,3-benzotriazol-4-amine with appropriate safety precautions. While specific data for this compound is limited, the safety profile of related benzotriazoles should be considered.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[5]
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Handling: Avoid inhalation of dust and contact with skin and eyes.[5] Handle in a well-ventilated area or a fume hood.
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Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.
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Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This technical guide has provided a detailed examination of the solubility of 1H-1,2,3-benzotriazol-4-amine in organic solvents. While quantitative data is sparse, a strong understanding of its chemical structure allows for reliable predictions of its solubility behavior. The compound is expected to be most soluble in polar protic and aprotic solvents, with its solubility being significantly influenced by temperature and pH. The provided experimental protocol offers a robust method for determining precise solubility data, which is crucial for the successful application of this versatile compound in research and development.
References
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PubChem. (n.d.). (1H-1,2,3-benzotriazol-4-ylmethyl)amine. Retrieved from [Link]
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PubChem. (n.d.). 1H-Benzotriazole. Retrieved from [Link]
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Solubility of Things. (n.d.). 1H-Benzotriazol-1-amine. Retrieved from [Link]
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Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 1H-Benzotriazole (CAS 95-14-7). Retrieved from [Link]
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LibreTexts. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
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ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]
- Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. In ADMET for Medicinal Chemists. John Wiley & Sons, Inc.
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